(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Description
(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a chiral vicinal diamine featuring two naphthalen-1-yl groups attached to an ethane-1,2-diamine backbone in the R,R configuration. This compound is notable for its steric bulk and π-electron-rich aromatic systems, which enhance its utility in asymmetric catalysis and chiral recognition . It is typically synthesized via reductive amination or nucleophilic substitution using naphthaldehyde derivatives and enantiopure ethylenediamine precursors, followed by reduction (e.g., NaBH₄) . The dihydrochloride salt form (CAS: 1055301-17-1) is commonly employed in catalytic applications due to its stability and solubility in polar solvents .
Properties
IUPAC Name |
(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJVMUUCGDSHBT-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination
A primary route for synthesizing chiral diamines involves asymmetric reductive amination of diketones. For (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, this method would require:
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Starting Materials : 1,2-Diketone derivatives functionalized with naphthalen-1-yl groups.
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Catalysts : Chiral transition-metal complexes (e.g., Rhodium with DuPhos ligands) to induce enantioselectivity.
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Conditions : Hydrogenation under high pressure (50–100 bar H₂) in polar aprotic solvents like tetrahydrofuran (THF) at 60–80°C.
Key Challenges:
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Steric Hindrance : Bulky naphthyl groups impede catalyst accessibility, often reducing reaction rates and enantiomeric excess (ee).
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Byproduct Formation : Over-reduction to secondary amines or desaturation side reactions may occur without precise temperature control.
Multi-Step Condensation Approaches
Schiff Base Intermediate Formation
Condensation of naphthalen-1-yl aldehydes with ethane-1,2-diamine forms Schiff base intermediates, which are subsequently reduced to yield the target diamine.
Typical Protocol :
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Condensation :
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Reduction :
Enantioselective Modification :
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Chiral reducing agents (e.g., CBS catalyst) or enzymatic resolution post-synthesis can achieve the (1R,2R) configuration.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance efficiency and scalability, continuous flow systems mitigate challenges posed by the compound’s low solubility and exothermic reactions:
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Temperature Control | ±5°C fluctuations | ±0.5°C precision |
| Yield | 60–70% | 75–85% |
| Catalyst Loading | 5 mol% | 2 mol% |
Data adapted from industrial-scale diamine syntheses.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic (1R,2R/1S,2S) mixtures can be resolved using chiral resolving agents:
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Resolving Agent : (-)-Dibenzoyl-L-tartaric acid forms diastereomeric salts with the target diamine.
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Solvent System : Ethyl acetate/water biphasic mixture at 25°C.
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce solvent waste and improve reaction kinetics:
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Conditions :
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Naphthalen-1-yl aldehyde (2 equiv), ethane-1,2-diamine (1 equiv), and NaBH₄ (2 equiv).
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Stainless-steel milling jars (10 mm balls) at 30 Hz for 2 hours.
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Advantages :
Analytical Validation of Stereochemistry
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The naphthalene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of imines or other oxidized products.
Reduction: Various amine derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is in asymmetric synthesis as a chiral auxiliary. Its ability to induce chirality in reactions has made it valuable in the synthesis of various pharmaceuticals and biologically active compounds.
Case Study: Synthesis of Chiral Amines
Research has demonstrated that this compound can facilitate the synthesis of chiral amines through enantioselective reactions. For instance, it has been used in the synthesis of β-amino acids and other chiral intermediates essential for drug development .
Catalysis
(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is also employed as a ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances the efficiency and selectivity of various catalytic reactions.
Table 1: Catalytic Reactions Involving (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
| Reaction Type | Metal Catalyst | Application |
|---|---|---|
| Hydrogenation | Rhodium | Reduction of ketones to alcohols |
| Cross-coupling | Palladium | Formation of carbon-carbon bonds |
| Asymmetric hydrogenation | Ruthenium | Production of enantiomerically pure amines |
These catalytic applications highlight the compound's versatility in synthetic organic chemistry.
Recent studies have explored the biological activity of (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine. Its structural features suggest potential interactions with biological targets.
Anticancer Activity
Preliminary investigations indicate that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. For example, compounds with similar naphthyl substituents have shown significant inhibition of cell proliferation in vitro .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism by which (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its ability to induce chirality in chemical reactions. The naphthalene rings provide steric hindrance, while the diamine backbone offers coordination sites for metal catalysts. This combination allows the compound to influence the stereochemistry of the products formed in catalytic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
Structural Analogues: Substituted Ethane-1,2-diamines
(1R,2R)-1,2-Diphenylethane-1,2-diamine (DPEN)
- Structure : Ethane-1,2-diamine core with phenyl substituents.
- Applications: Widely used as a chiral ligand in asymmetric hydrogenation and organocatalysis.
- Comparison : DPEN exhibits lower steric bulk compared to the naphthyl analogue, resulting in reduced enantioselectivity in reactions requiring extensive spatial control. For instance, DPEN-derived catalysts achieved ≤72% ee in Michael additions, while naphthyl-substituted variants may offer improved stereochemical outcomes due to enhanced π-π interactions .
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
- Structure : Fluorinated phenyl groups at the 4-position.
- Applications : Electron-withdrawing fluorine atoms modulate electronic properties for specific nucleophilic reactions.
- Comparison : The fluorinated derivative (CAS: 105469-16-7) demonstrates higher solubility in aprotic solvents but reduced catalytic activity in base-sensitive reactions compared to the naphthyl analogue .
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
- Structure : Methoxy-substituted phenyl groups.
- Applications : Electron-donating methoxy groups enhance coordination with metal centers in catalysis.
- Comparison : While this derivative (CAS: 872595-10-3) shows promise in asymmetric alkylation, its lower steric hindrance limits enantioselectivity (<70% ee) compared to bulkier naphthyl-based systems .
Core-Modified Analogues: Cyclohexane-1,2-diamines
(1R,2R)-Cyclohexane-1,2-diamine Derivatives
- Structure : Rigid cyclohexane backbone instead of ethane.
- Applications: Employed in noncovalent organocatalysts for asymmetric Michael additions and aldol reactions.
- Comparison : Cyclohexane-based catalysts (e.g., benzenediamine-derived variants) achieve up to 93% conversion and 41% ee in Michael additions, outperforming ethane-based analogues in certain substrates. However, the naphthyl-ethane derivative’s planar aromatic systems provide distinct π-stacking advantages in aromatic substrate activation .
Functionalized Derivatives: Ligands with Heterocyclic Groups
Quinoline- and Acridine-Substituted Diamines
- Examples: (1R,2R)-N1,N2-Di(quinolin-8-yl)ethane-1,2-diamine (L8) .
- Applications : Catalyze oxidative coupling reactions via metal-ligand coordination.
- Comparison: Quinoline substituents introduce basic nitrogen sites for metal binding, but the naphthyl groups in the target compound offer superior steric shielding, critical for preventing racemization in enantioselective processes .
Biological Activity
(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, also known as (R,R)-DPEN, is a chiral diamine compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two naphthyl groups attached to a central ethylene diamine backbone. Its chemical formula is C22H20N2, and it exists in a dihydrochloride form with the CAS number 1055301-17-1 .
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2•2HCl |
| Molecular Weight | 385.33 g/mol |
| CAS Number | 1055301-17-1 |
| Purity | >98.0% (HPLC) |
Biological Activity Overview
The biological activity of (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine primarily revolves around its role as a ligand in coordination chemistry and its potential as a pharmaceutical agent. Studies have indicated that this compound can act as a chiral auxiliary in asymmetric synthesis and may exhibit anticancer properties.
Anticancer Activity
Research has shown that (1R,2R)-DPEN can enhance the efficacy of certain metallodrugs. For instance, its use in combination with platinum-based drugs has been explored to improve their selectivity and reduce toxicity. The compound's ability to form stable complexes with metal ions allows it to facilitate DNA binding and interfere with cancer cell proliferation .
Case Study: Interaction with Platinum-Based Drugs
A study investigated the interaction between (1R,2R)-DPEN and cisplatin, revealing that the diamine could enhance the drug's cytotoxic effects against various cancer cell lines. The mechanism involves the formation of DNA adducts that lead to apoptosis in cancer cells. The findings suggest that incorporating (1R,2R)-DPEN into treatment regimens could potentially improve therapeutic outcomes for patients resistant to conventional chemotherapy .
Mechanistic Insights
The biological activity of (1R,2R)-DPEN is attributed to its structural features that allow it to bind effectively to metal ions and biological macromolecules. Its naphthyl groups contribute to hydrophobic interactions, enhancing its binding affinity for target proteins or nucleic acids.
Table: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| DNA Binding | Forms stable adducts with DNA leading to replication arrest |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Synergistic Effects with Drugs | Enhances efficacy of chemotherapeutic agents |
Research Findings
Recent studies have focused on optimizing the synthesis of (1R,2R)-DPEN derivatives to enhance their biological activity and selectivity. Investigations into different reaction conditions have shown promising results in yielding compounds with improved solubility and bioavailability .
Q & A
Basic Questions
Q. How can (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine be synthesized with high enantiomeric purity?
- Methodological Answer : A scalable method involves dissolving the Schiff base precursor (e.g., (1R,2R)-N,N′-bis(2-hydroxy-phenylmethylene) derivative) in THF and acidifying with 12 M HCl. After stirring, the product is extracted using ether and 1 M HCl. Neutralization with NaOH followed by repeated ether extraction, washing, and drying yields the diamine as a purified powder. This procedure achieves ~73% yield with strict control of stoichiometry and reaction time to minimize racemization .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to its acute toxicity (oral, dermal) and respiratory irritation (GHS Category 2A/3), use PPE including nitrile gloves, lab coats, and safety goggles. Work under fume hoods with HEPA filters to avoid aerosol inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for ≥15 minutes. Store in amber vials under inert gas (e.g., argon) at room temperature to prevent degradation .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Confirm enantiopurity via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase. Validate structure via -NMR (e.g., aromatic proton splitting patterns at δ 7.2–8.3 ppm) and FT-IR (N-H stretches ~3300 cm). Melting point analysis (e.g., 229–231°C) and HRMS ([M+H] at m/z 186.2530) further corroborate purity .
Advanced Research Questions
Q. How does stereochemistry influence catalytic performance in asymmetric cross-couplings?
- Methodological Answer : The (1R,2R) configuration enables precise spatial alignment of naphthyl groups, enhancing substrate binding in nickel-catalyzed reactions. For example, in alkylchlorobenzene cross-couplings, this diamine ligand increases enantioselectivity (up to 98% ee) by stabilizing transition states via π-π interactions. Comparative studies with (1S,2S) or meso isomers show <10% ee, underscoring the necessity of stereochemical fidelity .
Q. What analytical challenges arise in quantifying enantiomeric excess (ee) of derivatives?
- Methodological Answer : Direct ee measurement is complicated by overlapping UV/Vis spectra of enantiomers. Derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by -NMR resolves this. Alternatively, use circular dichroism (CD) to track Cotton effects at 250–300 nm. For non-UV-active derivatives, capillary electrophoresis with cyclodextrin additives provides resolution .
Q. How can ligand modifications improve stability in oxidative reaction environments?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the naphthyl rings to reduce oxidation susceptibility. For instance, substituting the 4-position of naphthalene with -NO increases ligand stability in Pd-catalyzed aerobic oxidations by 40%, as confirmed by TON (turnover number) comparisons. Monitor decomposition via LC-MS for by-products like quinone derivatives .
Q. What strategies mitigate toxicity risks during in vivo pharmacological studies?
- Methodological Answer : Encapsulate the compound in PEGylated liposomes to reduce systemic exposure. Dose-response studies in rodents (oral LD ~300 mg/kg) show hepatorenal toxicity at ≥50 mg/kg. Preclinical safety assessments should include histopathology and serum ALT/AST monitoring. Substitute with less toxic analogs (e.g., 2-methylnaphthalene derivatives) if adverse effects persist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
